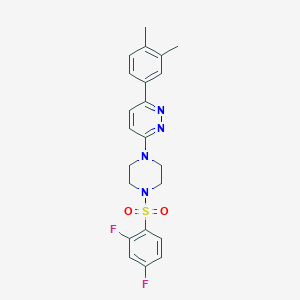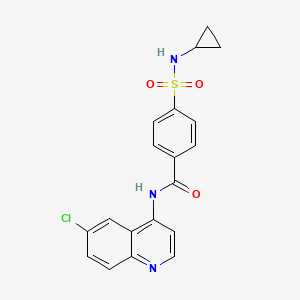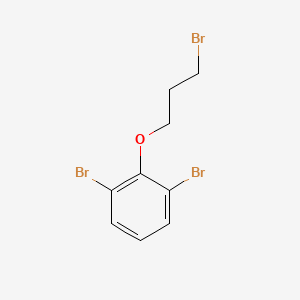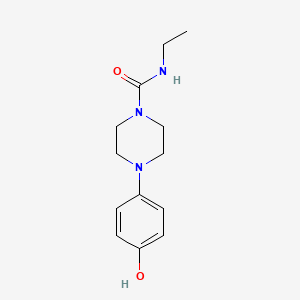
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine is a useful research compound. Its molecular formula is C22H22F2N4O2S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activities
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the specified chemical, have been synthesized and shown to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Antiproliferative Effect Against Cancer Cell Lines
Another research involving 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (related structure) has shown antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Formation of Supramolecular Complexes
Studies involving sulfadiazine and pyridines, including 4-(pyridin-4-yl)piperazine, have been conducted to understand the formation of organic co-crystals and salts, demonstrating the versatility of these compounds in crystal engineering (Elacqua et al., 2013).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety and derived from similar structures have been synthesized for their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antioxidants for Age-Related Diseases
Research on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which are structurally related, has shown their potential as multifunctional antioxidants. These compounds could be candidates for the preventive treatment of diseases like cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).
Propriétés
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-4-17(13-16(15)2)20-6-8-22(26-25-20)27-9-11-28(12-10-27)31(29,30)21-7-5-18(23)14-19(21)24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYRTNREIIHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate](/img/structure/B2601523.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2601525.png)



![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2601530.png)
![3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2601531.png)





![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)
